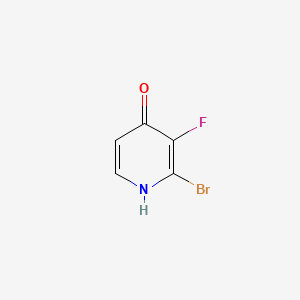

2-Bromo-3-fluoropyridin-4-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3-fluoropyridin-4-ol is a chemical compound with the molecular weight of 191.99 . It is a solid substance stored at room temperature .

Synthesis Analysis

The synthesis of 2-Bromo-3-fluoropyridin-4-ol involves various methods. One of the methods includes the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines . Another method involves the reaction of Solid NaHCO3 until CO2 evolution ceases, and the resulting aqueous solution is extracted with EtOAc .Physical And Chemical Properties Analysis

2-Bromo-3-fluoropyridin-4-ol is a solid substance stored at room temperature . It has a molecular weight of 191.99 .Aplicaciones Científicas De Investigación

Synthesis of Disubstituted Fluoropyridines

A study by Sutherland and Gallagher (2003) explored the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones using a versatile method involving bromo and fluoro substituents on pyridine rings. This approach is crucial for the development of complex pyridine derivatives that are valuable in medicinal chemistry and agrochemical research (Sutherland & Gallagher, 2003).

Chemoselective Amination

Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, demonstrating a methodology for selectively targeting different halides for nucleophilic substitution. This work is significant for introducing various functional groups into halogenated pyridines, a common structural motif in pharmaceuticals (Stroup et al., 2007).

Radiosynthesis Applications

Pauton et al. (2019) reported on the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, showcasing the application of bromo-fluoropyridines in the field of positron emission tomography (PET) radiotracer development. The methodology allows for the introduction of fluorine-18, a radioisotope used in PET imaging, into the pyridine ring, highlighting the compound's utility in diagnostic imaging (Pauton et al., 2019).

Synthesis of Imidazo[4,5-c]pyridin-2-one

Wang et al. (2016) developed a synthesis route for 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an intermediate for creating biologically active compounds. This research underscores the importance of halogenated pyridines in constructing complex heterocyclic structures, which are prevalent in drug discovery and development (Wang et al., 2016).

Oligonucleotide Labeling

Kuhnast et al. (2004) introduced a [18F]fluoropyridine-based bromoacetamide reagent for the labeling of oligonucleotides, demonstrating the compound's potential in the synthesis of radiopharmaceuticals for PET. This advancement provides a method for attaching radioactive labels to oligonucleotides, which can be used in studying gene expression and distribution in vivo (Kuhnast et al., 2004).

Safety and Hazards

The safety information for 2-Bromo-3-fluoropyridin-4-ol indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or aerosols, and avoiding release to the environment .

Mecanismo De Acción

Target of Action

Fluoropyridines, a class of compounds to which 2-bromo-3-fluoropyridin-4-ol belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the development of pharmaceuticals and agrochemicals .

Mode of Action

Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the interaction of 2-Bromo-3-fluoropyridin-4-OL with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, measured as Log Po/w, ranges from 1.5 to 2.11 . These properties could influence the bioavailability of the compound.

Result of Action

Fluoropyridines are known to have unique physical, chemical, and biological properties , which could result in various molecular and cellular effects.

Action Environment

The compound is known to be soluble , which could influence its action in different environments.

Propiedades

IUPAC Name |

2-bromo-3-fluoro-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-5-4(7)3(9)1-2-8-5/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVUPJYFPKDKGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoropyridin-4-OL | |

CAS RN |

1211525-92-6 |

Source

|

| Record name | 2-Bromo-3-fluoro-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)